molecular formula C20H30N4 B6129515 N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine

Cat. No.: B6129515
M. Wt: 326.5 g/mol
InChI Key: SBFCZWFGVUYBGD-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is a complex organic compound featuring a piperidine ring substituted with a phenylethyl group, a methyl group, and an ethylpyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group, and finally the attachment of the ethylpyrazolylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions often involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
  • N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide
  • N-benzyl-N-propyl-1-(2-phenylethyl)piperidin-4-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpyrazolylmethyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in various chemical reactions.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-3-24-16-19(14-21-24)15-22(2)20-10-7-12-23(17-20)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,16,20H,3,7,10-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCZWFGVUYBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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